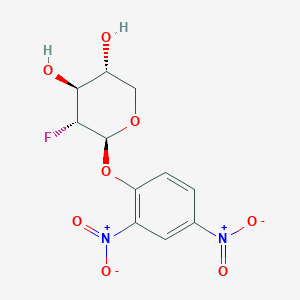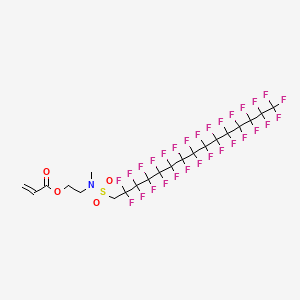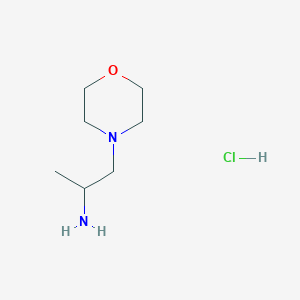
(S)-1-Morpholinopropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholinopropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functionalities. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Morpholinopropan-2-amine hydrochloride typically involves the reaction of morpholine with 3-chloropropan-1-amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-amine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Morpholinopropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholinopropan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Morpholinopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Morpholinopropan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-morpholinopropan-2-amine: This compound has a similar structure but with a methyl group substitution, which can affect its reactivity and biological activity.
1-Morpholinopropan-2-amine: The free base form of the hydrochloride salt, which has different solubility and stability properties.
Morpholine: The parent compound, which lacks the propan-2-amine group and has different chemical and biological properties.
The uniqueness of 1-Morpholinopropan-2-amine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |
InChI Key |
RCNXLEBXTHGOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
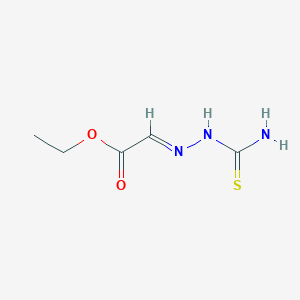
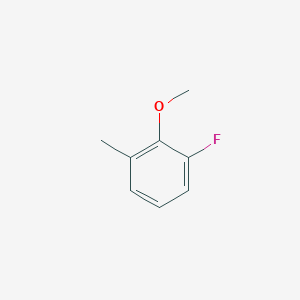
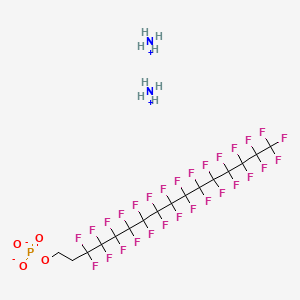
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)

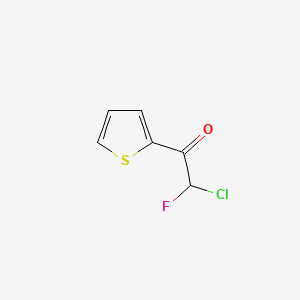


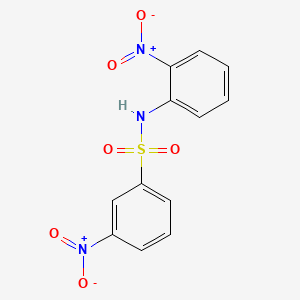
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
